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Compound of Interest

Compound Name: Methylcobalamin hydrate

Cat. No.: B15546271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Methylcobalamin, the activated form of vitamin B12, plays a crucial role in various metabolic

pathways. Its synthesis and production are of significant interest to the pharmaceutical and

nutraceutical industries. This technical guide provides an in-depth overview of the core

processes involved in the synthesis and production of methylcobalamin hydrate, focusing on

chemical methodologies, experimental protocols, and purification techniques.

Core Synthesis Pathways
The industrial production of methylcobalamin predominantly starts from either cyanocobalamin

(Vitamin B12) or hydroxocobalamin. The fundamental chemical transformation involves two key

steps: the reduction of the cobalt (III) ion in the cobalamin structure to a more reactive cobalt (I)

state, followed by methylation to introduce the methyl group.

The overall reaction can be summarized as follows:

Cobalamin-(III)-CN/OH → [Cobalamin-(I)]- → Cobalamin-(III)-CH₃

Several reagents and conditions have been developed to optimize this process, aiming for high

yield, purity, and environmental sustainability.
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The synthesis of methylcobalamin can be broadly categorized by the type of methylating agent

employed. Early methods often utilized hazardous reagents like methyl iodide, leading to the

development of safer and more eco-friendly alternatives.

From Cyanocobalamin: A common laboratory and industrial method involves the reduction of

cyanocobalamin using a reducing agent, followed by the addition of a methylating agent.[1] A

key challenge in this route is the management of the cyanide ion released during the

reduction, which can be addressed by using cyanide ion-trapping agents.[2][3]

From Hydroxocobalamin: Similar to the cyanocobalamin route, hydroxocobalamin can be

reduced and then methylated to yield methylcobalamin.[2][3]

Experimental Protocols and Data
The following sections detail the experimental protocols for key synthesis methods, with

quantitative data summarized for easy comparison. All procedures should be performed in the

dark or under red light to prevent degradation of the light-sensitive cobalamin compounds.[4]

Method 1: Synthesis using a Water-Soluble Methylating
Agent (Trimethylsulfur Derivative)
This method avoids the use of toxic methyl iodide and column chromatography for purification.

[2][3]

Experimental Protocol:

Reaction Setup: In a reaction vessel protected from light and under an inert nitrogen

atmosphere, dissolve cyanocobalamin and a cyanide ion scavenger (e.g., cobalt chloride

hexahydrate) in deionized water. An organic co-solvent like 2-butanone may be added.[3][4]

Reduction: Add a solution of a reducing agent, such as sodium borohydride, to the reaction

mixture. The reduction is typically carried out at a controlled temperature.[3][5]

Methylation: After the reduction is complete, add a water-soluble methylating agent, for

instance, a trimethylsulfur derivative (e.g., trimethylsulfoxonium iodide, trimethylsulfonium

iodide, or their bromide and chloride salts).[3][5]
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Precipitation and Isolation: The methylcobalamin product is then precipitated from the

reaction mixture, often by cooling and/or adding an organic solvent like acetone. The

resulting crystals are collected by filtration, washed, and dried.[3][6]

Quantitative Data for Method 1:

Parameter Value Reference

Starting Material Cyanocobalamin [3]

Reducing Agent Sodium Borohydride [3][5]

Methylating Agent Trimethylsulfur derivative [3][5]

Cyanide Ion Scavenger
Cobalt Chloride Hexahydrate /

Ferrous Sulfate
[3]

Solvent Water, 2-Butanone [3][4]

Yield 87% - 94% [6][7]

Method 2: Synthesis using Dimethyl Carbonate
This process utilizes a non-toxic and environmentally friendly methylating agent.[8]

Experimental Protocol:

Reaction Setup: In a reaction vessel under an inert atmosphere and red light, mix

cyanocobalamin, a sequestering agent for the cyano ion (e.g., cobalt chloride (II)

hexahydrate), and dimethyl carbonate in water.[8]

Reduction and Methylation: Heat the mixture to 35-40°C. Slowly add a solution of sodium

borohydride in aqueous sodium hydroxide over a period of 2 hours.[8]

Stirring and Cooling: After the addition, continue stirring for 4 hours at the same temperature,

then cool the mixture to 10°C and stir for an additional 3 hours.[8]

Isolation and Purification: Filter the solid product. The obtained solid is then treated with an

acetone/water mixture and filtered again to yield the purified methylcobalamin.[8]
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Quantitative Data for Method 2:

Parameter Value Reference

Starting Material Cyanocobalamin [8]

Reducing Agent Sodium Borohydride [8]

Methylating Agent Dimethyl Carbonate [8]

Sequestering Agent
Cobalt Chloride (II)

Hexahydrate
[8]

Solvent Water [8]

Yield 85% [8]

Method 3: Synthesis using Dimethyl Sulfate
This method employs dimethyl sulfate as the alkylating agent.[9]

Experimental Protocol:

Reaction Setup: In a reaction vessel under a nitrogen atmosphere, suspend cyanocobalamin

in a mixture of demineralized water, dimethyl sulfate, and dimethylformamide. Heat the

suspension to 30°C.[9]

Reduction: Prepare a solution of sodium borohydride in aqueous sodium hydroxide and add

it to the cyanocobalamin suspension over 30 minutes, maintaining the temperature below

40°C.[9]

Reaction and Precipitation: After the addition, maintain the reaction at 40°C for 90 minutes.

Then, cool the mixture to 15°C and add acetone, ensuring the temperature does not exceed

20°C.[9]

Isolation: The precipitated crude methylcobalamin is filtered, washed with acetone, and dried

under vacuum.[9]

Quantitative Data for Method 3:
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Parameter Value Reference

Starting Material Cyanocobalamin [9]

Reducing Agent Sodium Borohydride [9]

Methylating Agent Dimethyl Sulfate [9]

Solvent
Demineralized Water,

Dimethylformamide
[9]

Yield
High (specific value not

detailed)
[9]

Purification of Methylcobalamin Hydrate
Achieving high purity is critical for pharmaceutical applications. Common impurities can include

unreacted starting materials, by-products, and residual metal ions from catalysts or cyanide

scavengers.

Recrystallization: A widely used technique involves dissolving the crude methylcobalamin in

a solvent mixture (e.g., water-acetone) and then inducing crystallization by changing the

temperature or solvent composition. This process can effectively remove various impurities.

[10]

Anion Exchange Chromatography: To remove specific impurities like iron cyanide anions,

which can form when iron salts are used as cyanide scavengers, a strongly basic anion

exchange resin can be employed.[11][12] The crude methylcobalamin solution is passed

through the resin, which retains the anionic impurities, allowing the purified methylcobalamin

to be collected.[11]

Visualizing the Production Process
The following diagrams illustrate the key workflows in the synthesis and purification of

methylcobalamin hydrate.
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Caption: General workflow for methylcobalamin synthesis and purification.
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Caption: Key chemical pathways in methylcobalamin synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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